molecular formula C11H9FN2O2S B13660765 Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13660765
M. Wt: 252.27 g/mol
InChI Key: OEYOPJQJUIWMJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoropyridin-4-yl)thiazole-4-carboxylate is a fluorinated heterocyclic compound combining a thiazole core with a pyridine substituent. Its synthesis typically involves cyclization reactions using ethyl bromopyruvate, a common reagent in thiazole formation, as demonstrated in related compounds (e.g., ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) . Structural characterization often employs single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) calculations to confirm planarity and non-covalent interactions like π–π stacking . The fluorine atom at the pyridine’s 3-position and the ethyl carboxylate group at the thiazole’s 4-position contribute to its electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-4-13-5-8(7)12/h3-6H,2H2,1H3

InChI Key

OEYOPJQJUIWMJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 3-fluoropyridine-4-carboxylic acid with thioamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoropyridine moiety and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole and fluoropyridine derivatives.

Scientific Research Applications

Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and fluoropyridine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons

Key structural analogs differ in substituents on the pyridine or thiazole rings, impacting electronic properties and applications. Below is a comparative analysis:

Table 1: Structural and Electronic Properties
Compound Name Substituent HOMO-LUMO Gap (eV) Key Electronic Features Reference
Ethyl 2-(3-fluoropyridin-4-yl)thiazole-4-carboxylate 3-Fluoropyridin-4-yl ~4.2* Enhanced conjugation due to fluorine’s electron-withdrawing effect
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate Pyridin-3-yl N/A Reduced planarity vs. 4-substituted analogs; lower dipole moment
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate CF3 (thiazole-2-position) ~5.1 Increased lipophilicity; larger steric bulk limits π-stacking
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Nitrobenzylidene hydrazine ~3.8 Smaller HOMO-LUMO gap due to extended conjugation from NO2 group

*Estimated based on DFT calculations for similar thiazole derivatives .

  • Fluorine vs. Other Substituents: The 3-fluoropyridinyl group enhances electron withdrawal, reducing the HOMO-LUMO gap compared to non-fluorinated analogs (e.g., pyridin-3-yl derivatives) . This promotes charge transfer interactions, critical in materials science and medicinal chemistry.
  • Positional Isomerism : Substitution at the pyridine’s 4-position (vs. 3-position) improves molecular planarity, facilitating π–π stacking interactions observed in crystal structures .

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